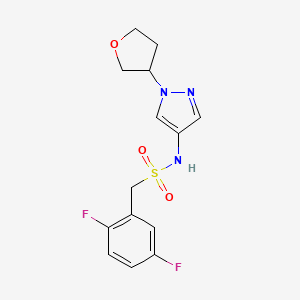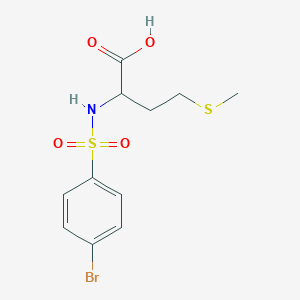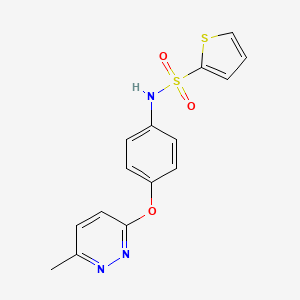![molecular formula C22H22N4O B2983135 5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-84-2](/img/structure/B2983135.png)
5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have been found to possess various biological activities .
Molecular Structure Analysis
The molecular structure of “5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would be characterized by the presence of a pyrazolopyrimidine core, with an isopropyl group at the 5-position, a 3-methoxyphenyl group attached to the nitrogen atom, and a phenyl group at the 3-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolopyrimidin-7-amine class, notable for its structural and functional diversity. Its synthesis involves chlorination and aminisation processes, starting from related pyrazolopyrimidine compounds. The structural confirmation is achieved through element analysis, IR, 1H NMR, and X-ray diffraction, indicating its potential for further chemical modification and application in various research domains, including the development of novel pharmacologically active agents (Lu Jiu-fu et al., 2015).
Antagonistic Properties on Human Adenosine Receptors
Derivatives of pyrazolopyrimidin-7-amines have been investigated for their antagonistic properties on human adenosine receptors, particularly the A3 adenosine receptor (AR). These compounds show promise in modulating receptor activity, which is significant for therapeutic applications in conditions like inflammation, cancer, and neurodegenerative diseases. Variations in the structure, such as modifications at the 5-position and the introduction of acyl groups at the 7-amino group, have been shown to enhance affinity and selectivity towards the A3 AR, demonstrating the potential of this compound class for targeted drug discovery (L. Squarcialupi et al., 2013; L. Squarcialupi et al., 2016).
Fluorescent Probes for Biological and Environmental Detection
The pyrazolopyrimidine structure has also been explored for the development of functional fluorophores. Derivatives of this class have shown important fluorescence properties, with potential applications as fluorescent probes for detecting biologically or environmentally relevant species. This application is facilitated by the structural flexibility of pyrazolopyrimidines, allowing for the introduction of various functional groups that modulate the photophysical properties, thereby making them suitable for specific detection tasks (Juan C Castillo et al., 2018).
Antitumor and Antimicrobial Activities
Further research into pyrazolopyrimidin-7-amine derivatives has unveiled their potential in exhibiting antitumor and antimicrobial activities. These compounds have been synthesized and tested against various cancer cell lines and microbial strains, showing promising results. This highlights the potential of pyrazolopyrimidin-7-amines in the development of new chemotherapeutic agents with specific action mechanisms, offering a pathway for the creation of more effective and less toxic therapeutic options (S. Riyadh, 2011).
Zukünftige Richtungen
The future directions for the study of “5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. This could potentially lead to the development of more potent and efficacious drugs with pyrimidine scaffold .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that plays a crucial role in energy production within cells.
Mode of Action
Based on the known activity of similar pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound likely interacts with its target enzyme, atp synthase, leading to inhibition of the enzyme’s activity . This inhibition could disrupt the energy production within the cells, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to energy metabolism, given its potential inhibition of ATP synthase . ATP synthase is involved in the final step of oxidative phosphorylation, a key process in cellular respiration. Inhibition of ATP synthase could disrupt this process, leading to a decrease in ATP production and potentially causing cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of ATP synthase . By inhibiting this enzyme, the compound could disrupt energy production within the cell, potentially leading to cell death. This could have therapeutic implications, particularly in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15(2)20-13-21(24-17-10-7-11-18(12-17)27-3)26-22(25-20)19(14-23-26)16-8-5-4-6-9-16/h4-15,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCVTPJQVUXGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)
![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)
![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2983065.png)
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2983069.png)
![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)
![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)